

Application Notes: OVA (329-337) Peptide as a Positive Control in ELISpot Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA (329-337)

Cat. No.: B13903147

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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] A critical component of a robust ELISpot assay is the inclusion of appropriate positive controls to ensure assay validity and proper execution. The Ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II-restricted T-cell epitope derived from chicken ovalbumin.[2] It is widely used as a positive control in ELISpot assays, particularly when working with splenocytes from OVA-immunized mice or transgenic T-cell receptor (TCR) mouse models like the OT-II mouse.[3] This document provides detailed application notes and protocols for the use of **OVA (329-337)** peptide as a positive control in IFN- γ ELISpot assays.

Principle of Use

The **OVA (329-337)** peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-helper cells.[4] In animal models, particularly OT-II mice which have a transgenic TCR specific for the OVA 323-339 epitope, this peptide serves as a potent stimulant for T-cell activation and subsequent cytokine secretion.[3] In an IFN- γ ELISpot assay, the recognition of the **OVA (329-337)**-MHC II complex by specific CD4+ T-cells triggers the release of IFN- γ . This secreted cytokine is captured by an anti-IFN- γ antibody coated on the surface of the ELISpot plate, leading to the formation of a distinct spot for each cytokine-producing cell.

The number of these spots, or Spot Forming Units (SFUs), provides a quantitative measure of the antigen-specific T-cell response.^[5]

Data Presentation

The following tables summarize typical quantitative data and parameters for using **OVA (329-337)** peptide as a positive control in a mouse IFN- γ ELISpot assay.

Table 1: **OVA (329-337)** Peptide Specifications

Parameter	Description
Sequence	AAHAEINEA
Amino Acid Composition	Alanine (A), Histidine (H), Glutamic Acid (E), Isoleucine (I), Asparagine (N)
MHC Restriction	I-A**b
Responding Cells	CD4+ T-cells (e.g., from OT-II mice)

Table 2: Typical Experimental Parameters for **OVA (329-337)** in Mouse IFN- γ ELISpot

Parameter	Recommended Range/Value	Notes
Cell Type	Mouse Splenocytes	Can be from OVA-immunized C57BL/6 mice or OT-II transgenic mice.
Cell Seeding Density	2×10^5 - 5×10^5 cells/well	Optimal density should be determined empirically.
OVA (329-337) Peptide Concentration	1 - 10 $\mu\text{g/mL}$	A dose-response titration is recommended to determine the optimal concentration.
Incubation Time	18 - 24 hours	At 37°C in a humidified 5% CO2 incubator.
Negative Control	Medium alone or irrelevant peptide	Essential for determining background spot formation.
Positive Control (Mitogen)	Concanavalin A (2 $\mu\text{g/mL}$) or PHA (5 $\mu\text{g/mL}$)	To confirm cell viability and functionality.

Table 3: Representative ELISpot Results

Control/Stimulant	Cell Source	Peptide Concentration	Expected SFU per 10 ⁶ Splenocytes
Negative Control (Medium)	OT-II Splenocytes	N/A	< 10
OVA (329-337) Peptide	OT-II Splenocytes	5 µg/mL	> 200
Positive Control (ConA)	OT-II Splenocytes	2 µg/mL	> 500 (often "Too Numerous To Count")
Negative Control (Medium)	Naïve C57BL/6 Splenocytes	N/A	< 10
OVA (329-337) Peptide	Naïve C57BL/6 Splenocytes	5 µg/mL	< 20

Note: SFU counts are representative and can vary based on the specific experimental conditions, mouse strain, and immunization protocol. A response is generally considered positive if the number of spots is significantly above the negative control background (e.g., > 50 spots/10⁶ cells).[\[5\]](#)

Experimental Protocols

Preparation of OVA (329-337) Peptide Stock Solution

- **Reconstitution:** The lyophilized **OVA (329-337)** peptide should be reconstituted in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
- **Aliquoting and Storage:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
- **Working Solution:** On the day of the experiment, thaw an aliquot and dilute it in sterile cell culture medium to the desired final concentration.

IFN-γ ELISpot Assay Protocol for Mouse Splenocytes

This protocol is adapted from standard IFN-γ ELISpot procedures.[\[6\]](#)

Day 1: Plate Coating

- Pre-wet the PVDF membrane of a 96-well ELISpot plate with 15 μ L of 35% ethanol for 30 seconds.
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Coat the wells with 100 μ L/well of anti-mouse IFN- γ capture antibody diluted in sterile PBS (typically 5-15 μ g/mL).
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

- Aseptically decant the coating antibody solution.
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Block the membrane by adding 200 μ L/well of complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine) to each well.
- Incubate for at least 2 hours at 37°C.
- Prepare a single-cell suspension of mouse splenocytes in complete RPMI-1640 medium.
- Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density (e.g., 4×10^6 cells/mL for a final concentration of 2×10^5 cells per 50 μ L).
- Decant the blocking solution from the ELISpot plate.
- Add 50 μ L of your cell suspension to the appropriate wells.
- Add 50 μ L of the 2x concentrated **OVA (329-337)** peptide working solution to the positive control wells.
- Add 50 μ L of medium alone or an irrelevant peptide to the negative control wells.

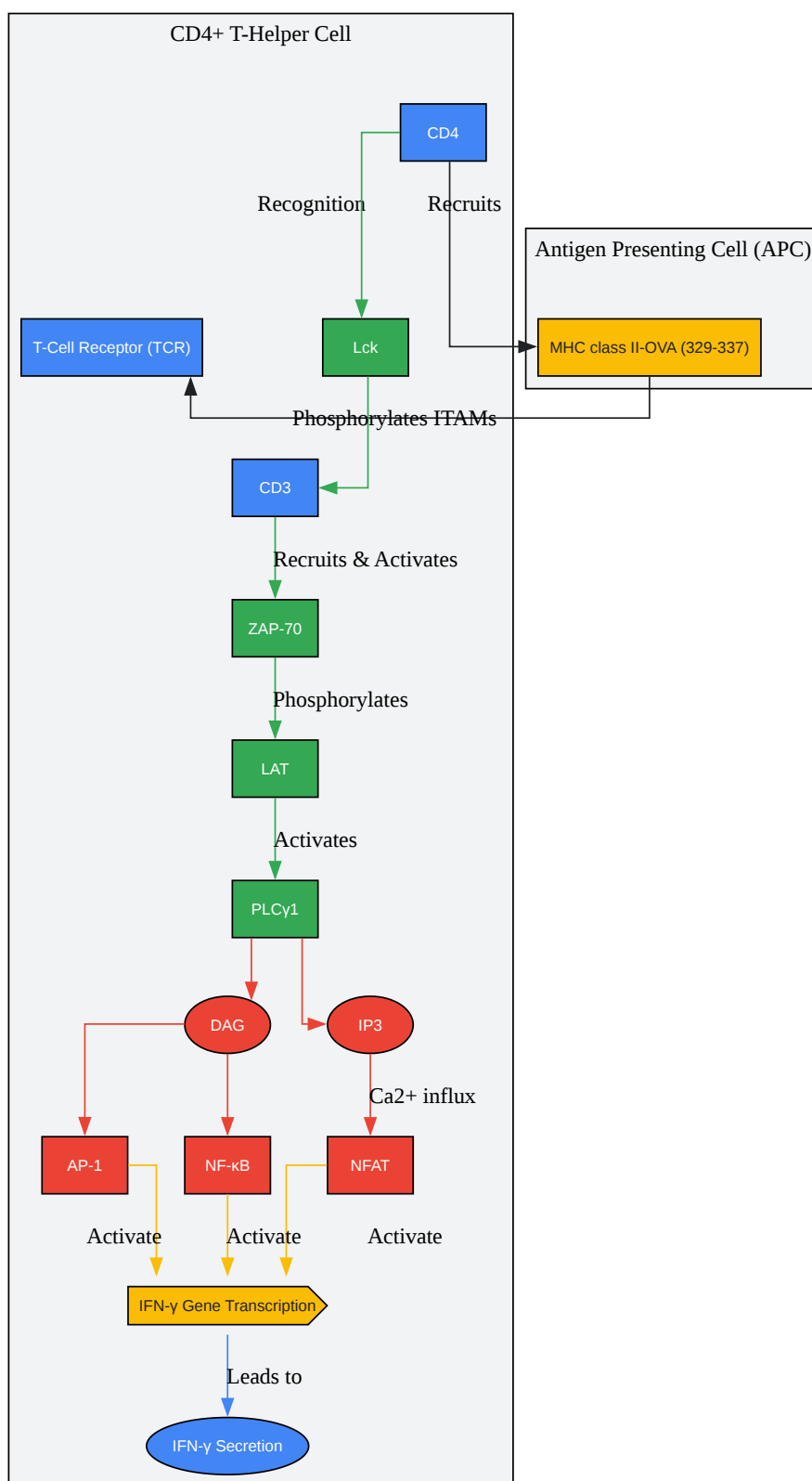
- Add 50 μ L of a 2x concentrated mitogen (e.g., Concanavalin A) to the mitogen positive control wells.
- Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

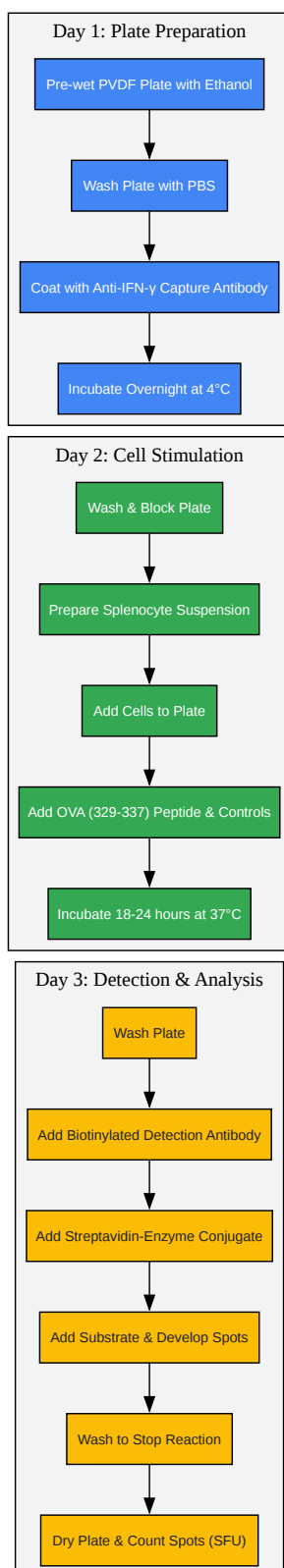
Day 3: Detection and Development

- Decant the cell suspension from the plate.
- Wash the plate three times with 200 μ L/well of PBS containing 0.05% Tween-20 (PBST).
- Add 100 μ L/well of biotinylated anti-mouse IFN- γ detection antibody diluted in PBS with 1% BSA.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with PBST.
- Add 100 μ L/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) diluted in PBS with 1% BSA.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with PBST, followed by two washes with PBS.
- Add 100 μ L/well of the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).
- Monitor spot development (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.
- Allow the plate to dry completely in the dark.
- Count the spots using an automated ELISpot reader or a dissecting microscope.

Visualizations

T-Cell Activation Signaling Pathway





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- To cite this document: BenchChem. [Application Notes: OVA (329-337) Peptide as a Positive Control in ELISpot Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13903147#ova-329-337-peptide-as-a-positive-control-in-elispot-assay]

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